3-Bromo-4-(2,4-difluorophenyl)butan-2-one

CAS No.: 1247192-90-0

Cat. No.: VC3401179

Molecular Formula: C10H9BrF2O

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247192-90-0 |

|---|---|

| Molecular Formula | C10H9BrF2O |

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 3-bromo-4-(2,4-difluorophenyl)butan-2-one |

| Standard InChI | InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 |

| Standard InChI Key | RQXBZTMMKYICMJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C(CC1=C(C=C(C=C1)F)F)Br |

| Canonical SMILES | CC(=O)C(CC1=C(C=C(C=C1)F)F)Br |

Introduction

Structural Identification and Chemical Properties

Basic Structural Information

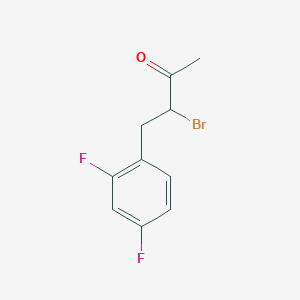

3-Bromo-4-(2,4-difluorophenyl)butan-2-one features a butanone backbone with a bromine substituent at the 3-position and a 2,4-difluorophenyl group at the 4-position. The compound has a molecular formula of C10H9BrF2O and a molecular weight of 263.08 g/mol . The presence of the halogen atoms (bromine and fluorine) contributes to its chemical reactivity and physical properties, while the ketone functionality provides an important site for further chemical transformations.

Identification Codes and Descriptors

The compound is cataloged in multiple chemical databases with various identification codes that facilitate its recognition and referencing in scientific literature. These identifiers are summarized in Table 1.

Table 1: Identification Codes for 3-Bromo-4-(2,4-difluorophenyl)butan-2-one

| Identifier Type | Value |

|---|---|

| CAS Number | 1247192-90-0 |

| PubChem CID | 62393723 |

| InChI | InChI=1S/C10H9BrF2O/c1-6(14)9(11)4-7-2-3-8(12)5-10(7)13/h2-3,5,9H,4H2,1H3 |

| InChIKey | RQXBZTMMKYICMJ-UHFFFAOYSA-N |

| SMILES | CC(=O)C(CC1=C(C=C(C=C1)F)F)Br |

| Canonical SMILES | CC(=O)C(CC1=C(C=C(C=C1)F)F)Br |

Predicted Physical Properties

While experimental physical properties data for this specific compound is limited in the available literature, predictive models provide valuable insights into its physical characteristics. One important set of data is the predicted collision cross-section (CCS) measurements for various adducts of the compound, which are relevant for mass spectrometry applications and structural elucidation.

Table 2: Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 262.98775 | 152.1 |

| [M+Na]+ | 284.96969 | 154.2 |

| [M+NH4]+ | 280.01429 | 155.6 |

| [M+K]+ | 300.94363 | 154.0 |

| [M-H]- | 260.97319 | 150.0 |

| [M+Na-2H]- | 282.95514 | 153.7 |

| [M]+ | 261.97992 | 150.5 |

| [M]- | 261.98102 | 150.5 |

Synthesis and Preparation Approaches

Key Reaction Conditions and Considerations

The synthesis generally requires anhydrous conditions to prevent hydrolysis of reactive intermediates. The bromination at the 3-position likely involves selective halogenation procedures, while the attachment of the 2,4-difluorophenyl group may utilize organometallic coupling reactions or direct alkylation approaches. The stereochemistry at the 3-position (where the bromine is attached) represents a potential stereocenter that might require stereoselective synthetic methods for controlling the configuration if specific stereoisomers are desired.

Related Synthetic Approaches

Related compounds with similar structural features have been synthesized through asymmetric methods. For instance, patent literature describes stereoselective synthesis of related 2,4-difluorophenyl derivatives, particularly epoxy alcohols and diols, which could provide insights into potential synthetic routes for 3-Bromo-4-(2,4-difluorophenyl)butan-2-one . These approaches often utilize chiral auxiliaries or catalysts to control the stereochemistry of key intermediates.

Structural Isomers and Related Compounds

Comparison with Related Isomers

The chemical literature documents several structurally related compounds that differ in the position of substituents or the nature of the aromatic ring. For example, 3-Bromo-4-(2,6-difluorophenyl)butan-2-one is an isomer with fluorine atoms at the 2 and 6 positions of the phenyl ring rather than the 2 and 4 positions . Other related compounds include 3-Bromo-4-phenylbutan-2-one (lacking fluorine substituents) and 3-(4-Bromophenyl)-2-butanone (with a different arrangement of functional groups) .

Structure-Activity Relationships

While specific biological or chemical activity data for 3-Bromo-4-(2,4-difluorophenyl)butan-2-one is limited in the available literature, research on related compounds suggests that the positioning of halogen substituents on the aromatic ring can significantly impact biological activity. For instance, studies on similar halogenated compounds demonstrate that replacing a 3,4-dichlorophenyl group with a 2,4-difluorophenyl group can substantially alter potency in biochemical assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume